tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate
Description
tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS 13361-34-7) is a bicyclic carbamate derivative with a molecular formula of C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol. This compound features a partially saturated pyridine ring (3,4-dihydropyridine) substituted with a methyl group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. Its structure (Fig. 1) makes it a versatile intermediate in organic synthesis, particularly in the preparation of alkaloids, pharmaceuticals, and functionalized piperidines .
Properties
IUPAC Name |
tert-butyl 5-methyl-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYKCDYMGQZJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(CCC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent such as ethanol or methanol.
Step 1: Condensation of an aldehyde (e.g., formaldehyde) with a β-keto ester (e.g., ethyl acetoacetate) in the presence of ammonia.
Step 2: The reaction mixture is heated under reflux for several hours.
Step 3: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate can undergo oxidation to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Various substitution reactions can occur at the methyl group or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of halogenated dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Research indicates that compounds similar to tert-butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate exhibit antioxidant properties. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. A study demonstrated that derivatives of this compound could inhibit lipid peroxidation effectively, suggesting their utility in developing antioxidant therapies for diseases linked to oxidative damage .
1.2 Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. For instance, its derivatives have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. In vitro studies revealed that these compounds could enhance cell viability and reduce markers of apoptosis in neuronal cultures exposed to toxic substances .
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it valuable for synthesizing more complex structures. For example, it can be utilized in the synthesis of biologically active heterocycles through cyclization reactions .
2.2 Functionalization Reactions
The compound can participate in functionalization reactions due to the presence of active hydrogen atoms on the nitrogen and carbon sites. This property allows for the introduction of various functional groups, facilitating the creation of diverse derivatives tailored for specific applications .
Case Studies
Materials Science
4.1 Polymer Chemistry
In materials science, this compound has been investigated as a monomer or additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites .
4.2 Nanomaterials
Recent studies have explored its role in the synthesis of nanomaterials, where it acts as a stabilizing agent during the formation of nanoparticles. This application is particularly relevant in developing nanocarriers for drug delivery systems .
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to a decrease in cellular calcium levels. This action is particularly important in the context of cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and prevent angina.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and case studies.
- Molecular Formula : C12H17NO2
- Molecular Weight : 209.27 g/mol
- CAS Number : 178172-28-6
Antimicrobial Activity
Research has demonstrated that compounds similar to tert-butyl 5-methyl-3,4-dihydropyridine derivatives exhibit notable antimicrobial properties. In a study evaluating various dihydropyridine compounds against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain derivatives showed moderate to high antibacterial activity. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance, a derivative of this compound was tested against MCF-7 breast cancer cell lines, showing promising results in inhibiting cell proliferation. The study indicated that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| tert-butyl 5-methyl-3,4-dihydropyridine | MCF-7 | 15.2 | Apoptosis induction |
| Similar derivative | HepG2 | 10.5 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective effects of dihydropyridine derivatives have also been explored. A study highlighted that these compounds could protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production .
Case Studies
-
Study on Antimicrobial Activity :
- Researchers synthesized various dihydropyridine derivatives and evaluated their antibacterial activity against multiple strains.
- Results indicated that tert-butyl 5-methyl-3,4-dihydropyridine derivatives exhibited significant inhibition zones compared to control groups.
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Anticancer Study :
- A series of experiments were conducted on MCF-7 and HepG2 cell lines.
- The compound showed a dose-dependent decrease in cell viability with an IC50 value indicating effective anticancer properties.
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Neuroprotection Research :
- In vitro studies demonstrated that the compound could reduce neuronal cell death induced by glutamate toxicity.
- The findings suggest potential therapeutic applications in neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
